Cas no 2171672-84-5 (1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidocyclopropane-1-carboxylic acid)

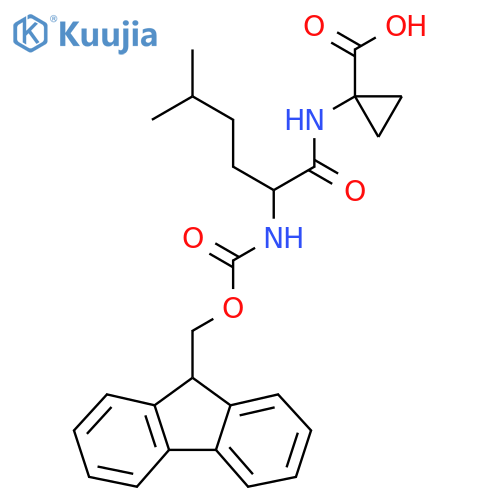

2171672-84-5 structure

商品名:1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidocyclopropane-1-carboxylic acid

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidocyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidocyclopropane-1-carboxylic acid

- 2171672-84-5

- 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]cyclopropane-1-carboxylic acid

- EN300-1515632

-

- インチ: 1S/C26H30N2O5/c1-16(2)11-12-22(23(29)28-26(13-14-26)24(30)31)27-25(32)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21-22H,11-15H2,1-2H3,(H,27,32)(H,28,29)(H,30,31)

- InChIKey: OWCMPUGFYQAWPL-UHFFFAOYSA-N

- ほほえんだ: OC(C1(CC1)NC(C(CCC(C)C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

- せいみつぶんしりょう: 450.21547206g/mol

- どういたいしつりょう: 450.21547206g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 33

- 回転可能化学結合数: 10

- 複雑さ: 712

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105Ų

- 疎水性パラメータ計算基準値(XlogP): 4.4

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidocyclopropane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1515632-2.5g |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]cyclopropane-1-carboxylic acid |

2171672-84-5 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1515632-10.0g |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]cyclopropane-1-carboxylic acid |

2171672-84-5 | 10g |

$14487.0 | 2023-06-05 | ||

| Enamine | EN300-1515632-500mg |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]cyclopropane-1-carboxylic acid |

2171672-84-5 | 500mg |

$3233.0 | 2023-09-27 | ||

| Enamine | EN300-1515632-0.05g |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]cyclopropane-1-carboxylic acid |

2171672-84-5 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1515632-0.1g |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]cyclopropane-1-carboxylic acid |

2171672-84-5 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1515632-1000mg |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]cyclopropane-1-carboxylic acid |

2171672-84-5 | 1000mg |

$3368.0 | 2023-09-27 | ||

| Enamine | EN300-1515632-5000mg |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]cyclopropane-1-carboxylic acid |

2171672-84-5 | 5000mg |

$9769.0 | 2023-09-27 | ||

| Enamine | EN300-1515632-10000mg |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]cyclopropane-1-carboxylic acid |

2171672-84-5 | 10000mg |

$14487.0 | 2023-09-27 | ||

| Enamine | EN300-1515632-1.0g |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]cyclopropane-1-carboxylic acid |

2171672-84-5 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1515632-5.0g |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanamido]cyclopropane-1-carboxylic acid |

2171672-84-5 | 5g |

$9769.0 | 2023-06-05 |

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidocyclopropane-1-carboxylic acid 関連文献

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

2171672-84-5 (1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidocyclopropane-1-carboxylic acid) 関連製品

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 124-83-4((1R,3S)-Camphoric Acid)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量